molecular formula C22H29N5O B5043284 N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide

N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide

Cat. No.: B5043284
M. Wt: 379.5 g/mol
InChI Key: UAASEHFEFJHIFJ-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Pyrazole is a class of organic compounds with the molecular formula C3H4N2. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including indole, pyrazole, and piperidine. These groups are likely to influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons . Pyrazoles can react with electrophiles at the 3-position, and they can also undergo a variety of other reactions such as oxidation and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its functional groups. Factors such as polarity, molecular weight, and the presence of aromatic systems would all influence its properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of activities exhibited by indole derivatives, it could have potential uses in medicinal chemistry .

Properties

IUPAC Name

N-[2-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-22(2,3)21(28)25-20-8-11-24-27(20)17-9-12-26(13-10-17)15-16-14-23-19-7-5-4-6-18(16)19/h4-8,11,14,17,23H,9-10,12-13,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAASEHFEFJHIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=NN1C2CCN(CC2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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